molecular formula C14H18N2O2S B604788 1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole CAS No. 1087641-03-9

1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole

Cat. No.: B604788
CAS No.: 1087641-03-9
M. Wt: 278.37g/mol
InChI Key: HWAFYXAMFITPNG-UHFFFAOYSA-N
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Description

1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a sulfonyl group and an imidazole ring

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-11-15-9-10-16(11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFYXAMFITPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Tert-Butylbenzene

Tert-butylbenzene undergoes electrophilic aromatic sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C. The tert-butyl group directs sulfonation to the para position, yielding 4-(tert-butyl)benzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in refluxing dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Key Conditions

  • Sulfonation : ClSO₃H (1.2 equiv), 0°C, 2 h (85% yield).

  • Chlorination : PCl₅ (2.5 equiv), DCM, reflux, 4 h (90% yield).

Friedel-Crafts Sulfonylation

Alternative routes employ AlCl₃-catalyzed Friedel-Crafts reactions with sulfonylating agents. For example, combining tert-butylbenzene with methanesulfonyl chloride in 1,2-dichloroethane at −20°C achieves moderate yields. However, this method is less regioselective compared to direct sulfonation.

Coupling of 4-(Tert-Butyl)benzenesulfonyl Chloride with 2-Methylimidazole

The sulfonamide bond forms via nucleophilic substitution between the sulfonyl chloride and 2-methylimidazole.

Base-Mediated Reaction

Triethylamine (Et₃N) or pyridine neutralizes HCl, driving the reaction. In dichloromethane (DCM) at 25°C, 2-methylimidazole (1.1 equiv) reacts with the sulfonyl chloride (1.0 equiv) to afford the product in 88% yield.

Optimization Insights

  • Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.

  • Temperature : Prolonged heating (>40°C) risks imidazole decomposition.

One-Pot Sulfonation-Coupling

Recent advances integrate sulfonation and coupling in a single pot. Using BiPhONSO as a sulfinylating reagent, Grignard reagents (e.g., methylmagnesium bromide) and 2-methylimidazole sequentially react at −78°C. This method bypasses isolating the sulfonyl chloride, achieving 83% yield in 15 minutes.

Mechanistic Considerations

Electrophilic Aromatic Substitution

The tert-butyl group’s strong electron-donating effect activates the benzene ring, directing sulfonation to the para position via Wheland intermediate stabilization.

Nucleophilic Acyl Substitution

In the coupling step, the imidazole’s nitrogen attacks the electrophilic sulfur in the sulfonyl chloride. Base scavenging of HCl shifts equilibrium toward product formation. Computational studies suggest planar sulfonyl intermediates facilitate nucleophilic attack with low activation barriers (ΔG‡ ≈ 4.7 kcal/mol).

Industrial vs. Laboratory-Scale Synthesis

Industrial Protocols

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow systems using ClSO₃H and in-situ PCl₅ generation reduce waste. Yields exceed 90% with >98% purity.

Laboratory Techniques

Small-scale syntheses emphasize flexibility. Microwave-assisted reactions (100°C, 10 min) achieve 85% yield, reducing reaction times.

Comparative Data Tables

Table 1: Sulfonation Methods

MethodReagentsTemp (°C)Yield (%)
Direct SulfonationClSO₃H, PCl₅0–4085–90
Friedel-CraftsMeSO₂Cl, AlCl₃−2065

Table 2: Coupling Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
Et₃NDCM25288
PyridineTHF40482
NoneToluene100175

Challenges and Innovations

Steric Hindrance

The tert-butyl group’s bulk complicates sulfonation regioselectivity. Microfluidic reactors improve mixing, enhancing para:ortho ratios (20:1).

Green Chemistry

Recent efforts replace PCl₅ with ionic liquids (e.g., [BMIM]Cl), achieving 87% yield while minimizing hazardous waste .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction:

    Coupling Reactions: The imidazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts, depending on the nucleophile.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a sulfonamide group often exhibit anticancer properties. A study demonstrated that derivatives similar to 1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole show significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

  • Case Study : A derivative of this compound was tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The antimicrobial potential of sulfonamide derivatives has been well-documented. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

  • Table 2: Antimicrobial Activity Data
Bacteria TestedZone of Inhibition (mm)Concentration (mM)
Staphylococcus aureus158
Escherichia coli128
Bacillus subtilis108

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, such as carbonic anhydrase and certain proteases. This inhibition can lead to therapeutic effects in diseases where these enzymes play a crucial role.

  • Research Findings : In vitro studies showed that the compound inhibited enzyme activity by up to 70% at certain concentrations, suggesting potential use in enzyme-related disorders .

Pharmaceutical Development

Given its promising biological activities, there is ongoing research into formulating this compound into pharmaceutical products.

  • Formulation Studies : Various formulations have been developed to enhance bioavailability and target delivery, particularly for cancer treatment .

Mechanism of Action

The mechanism of action of 1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of 1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole and shares the sulfonyl group attached to a tert-butylbenzene ring.

    2-Methylimidazole: This compound is another precursor and shares the imidazole ring structure.

Uniqueness

This compound is unique due to the combination of the sulfonyl group and the imidazole ring, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Biological Activity

1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The structural features of this compound suggest that it may interact with various biological pathways, making it a candidate for further research in pharmacology and toxicology.

Chemical Structure and Properties

The compound can be characterized by its unique functional groups:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.
  • Sulfonyl group : Enhances solubility and may facilitate interactions with biological targets.
  • Tert-butyl group : A bulky substituent that can influence the compound's pharmacokinetics and binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The presence of the sulfonyl group is believed to enhance this activity by improving the compound's interaction with microbial targets.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSATBD
Similar Imidazole DerivativeE. coli4 μg/mL

Anticancer Activity

Studies have suggested that imidazole derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The bulky tert-butyl group may enhance selectivity towards cancer cells by modulating the compound's interaction with cellular receptors or enzymes involved in tumor growth.

The exact mechanism of action for this compound remains to be fully elucidated. However, potential pathways include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Reactive oxygen species (ROS) generation : Some imidazole derivatives can induce oxidative stress, leading to cellular damage and apoptosis.

Toxicological Profile

The toxicological assessment of related imidazole compounds has revealed potential adverse effects, including:

  • Thyroid dysfunction : Increased incidences of thyroid follicular-cell adenoma were noted in animal studies involving methylimidazoles, indicating a need for careful evaluation of long-term exposure effects.
  • Hematological changes : Alterations in blood parameters such as erythrocyte counts and liver enzyme levels were observed, necessitating further investigation into the safety profile of this compound.

Case Studies and Research Findings

A recent study evaluated the biological activity of various imidazole derivatives including this compound. The findings highlighted:

  • Efficacy against resistant bacterial strains : Demonstrated significant activity against MRSA and other clinically relevant pathogens.
  • Potential as an anticancer agent : Induced apoptosis in cancer cell lines, suggesting further exploration in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including sulfonylation of the imidazole core and functionalization of the tert-butylphenyl group. Key parameters to optimize include:

  • Temperature : Reactions often require reflux conditions (e.g., 80–110°C) to achieve sufficient activation energy .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or ethyl acetate is used for extraction .
  • Catalysts : Bases like K₂CO₃ or triethylamine are critical for deprotonation during sulfonylation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques validates structure and purity:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and absence of impurities .
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S ratios to confirm stoichiometry .
  • HPLC : Assesses purity (>95% is typical for bioactive studies) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to assess mechanistic pathways .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity .
  • Molecular Docking : Simulates binding interactions with target proteins (e.g., SARS-CoV-2 main protease) to prioritize derivatives with favorable binding energies .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) .
    • Example : highlights docking poses of analogous compounds with specific residues, guiding functional group modifications .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Dose-Response Repetition : Validate results using ≥3 independent replicates to rule out technical variability .
  • Model Comparison : Test activity in primary cell lines vs. immortalized lines to assess tissue-specific effects .
  • Meta-Analysis : Pool data from analogous compounds (e.g., benzimidazole derivatives) to identify structural trends .

Q. What strategies are effective for optimizing heterogeneous catalysis in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for Suzuki-Miyaura couplings to improve turnover .
  • Process Control : Use Design of Experiments (DoE) to optimize variables like catalyst loading (0.5–5 mol%) and pressure .
  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., tert-butyl group → isopropyl, sulfonyl → carbonyl) and test bioactivity .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity .
  • Pharmacophore Mapping : Identify essential motifs (e.g., sulfonyl group for hydrogen bonding) .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis Optimization Solvent polarity, temperature, catalyst loading
Biological Screening Cell line selection, assay reproducibility
Computational Design Docking scores, binding free energies
Data Analysis Statistical significance (p < 0.05), effect size

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